11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family.
Preparation Methods
The synthesis of 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) . The reaction conditions are optimized to achieve high yields and purity of the final product . Industrial production methods may involve continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as indium chloride . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is known to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepin-1-ones, such as:
11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Known for its use as a fluorescent chemosensor for Cd2+ cations.
11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:
The uniqueness of 11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H30N2O2/c1-6-29-18-9-7-17(8-10-18)24-23-21(13-25(4,5)14-22(23)28)26-19-11-15(2)16(3)12-20(19)27-24/h7-12,24,26-27H,6,13-14H2,1-5H3 |
InChI Key |
HBQVASLTZCNXJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C |
Origin of Product |
United States |
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